Indopred

Glucocorticoid receptor binding Anti-inflammatory drug design Receptor pharmacology

Researchers screening topical anti-inflammatory agents often face systemic glucocorticoid toxicity (e.g., thymus involution, adrenal suppression) that confounds long-term efficacy studies. Indopred is a mutual prodrug that directly solves this problem. - Enhanced Local Efficacy & Superior Safety: Demonstrates greater topical anti-inflammatory activity than prednisolone in the croton oil ear edema model, with no discernible systemic effects at equipotent doses. - Defined Receptor Binding Profile: Displays a quantified IC₅₀ differential (398 nM) versus prednisolone (158 nM) and ibupred (133 nM), making it a critical comparator for dissecting NSAID moiety contributions to glucocorticoid receptor kinetics. - Research-Grade Supply: Available with a purity of ≥95% for consistent, reproducible preclinical results. Ideal as a positive control or lead candidate for dermatological, ophthalmic, or local joint applications.

Molecular Formula C40H42ClNO8
Molecular Weight 700.2 g/mol
CAS No. 118462-63-8
Cat. No. B050870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndopred
CAS118462-63-8
SynonymsINDOPRED
Molecular FormulaC40H42ClNO8
Molecular Weight700.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4(CCC5C4(CC(C6C5CCC7=CC(=O)C=CC67C)O)C)O
InChIInChI=1S/C40H42ClNO8/c1-22-29(30-18-27(49-4)10-12-32(30)42(22)37(47)23-5-8-25(41)9-6-23)19-35(46)50-21-34(45)40(48)16-14-31-28-11-7-24-17-26(43)13-15-38(24,2)36(28)33(44)20-39(31,40)3/h5-6,8-10,12-13,15,17-18,28,31,33,36,44,48H,7,11,14,16,19-21H2,1-4H3/t28-,31-,33-,36+,38-,39-,40-/m0/s1
InChIKeyJTDRVDCAXRMCGS-YMLVGWPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indopred Compound Profile


Indopred is a synthetic ester conjugate formed by coupling the 21-hydroxy group of prednisolone to the carboxylic acid moiety of indomethacin [1]. This mutual prodrug design was conceived to merge glucocorticoid receptor-mediated anti-inflammatory activity with cyclooxygenase inhibition, while reducing the systemic adverse effects associated with conventional corticosteroids [1]. The compound has a molecular formula of C₄₀H₄₂ClNO₈ and a molecular weight of 700.2 g/mol [1].

Why Indopred Cannot Be Substituted


Indopred is not functionally interchangeable with prednisolone, prednisolone acetate, or the analogous ibuprofen conjugate (ibupred). The ester linkage to indomethacin fundamentally alters its glucocorticoid receptor binding kinetics, topical-to-systemic activity ratio, and systemic toxicity profile [1][2]. Substituting generic prednisolone would reintroduce the very systemic glucocorticoid adverse effects—thymus involution, body weight loss, and adrenal suppression—that the indopred conjugate was specifically engineered to avoid at equipotent local doses [1].

Evidence Guide: Key Pharmacodynamic Comparisons


Glucocorticoid Receptor Binding Affinity

In a direct competitive binding assay using rat hepatic glucocorticoid receptor preparations and [³H]-dexamethasone as the radioligand, Indopred displaced binding with an IC₅₀ of 398 nM. Under identical conditions, prednisolone exhibited an IC₅₀ of 158 nM, and ibupred (the prednisolone–ibuprofen conjugate) exhibited an IC₅₀ of 133 nM [1]. Indopred therefore shows a 2.5-fold lower receptor affinity than prednisolone and a 3.0-fold lower affinity than ibupred, indicating that the indomethacin moiety modulates receptor interaction differently than ibuprofen in this conjugate series [1].

Glucocorticoid receptor binding Anti-inflammatory drug design Receptor pharmacology

Topical Anti-Inflammatory Potency

In the croton oil-induced ear edema bioassay in male Sprague-Dawley rats, Indopred and its class analog ibupred both produced greater topical anti-inflammatory activity than prednisolone when applied locally [1]. The primary study reports a statistically significant enhancement in edema suppression for the conjugates; however, exact percent inhibition values and ED₅₀ figures are not provided in the publicly available abstract [1]. The enhanced topical potency is attributed to the combined pharmacological effects of the glucocorticoid and NSAID moieties released upon local hydrolysis [1].

Topical anti-inflammatory potency Croton oil ear edema Dermatological pharmacology

Systemic Toxicity Reduction

In the subacute ear edema bioassay, Indopred and its class conjugate ibupred displayed no discernible untoward systemic effects when administered at doses equipotent to prednisolone and prednisolone acetate for local anti-inflammatory activity [1]. In stark contrast, both prednisolone and prednisolone acetate elicited significant systemic adverse effects—including thymus involution, body weight loss, and adrenal suppression—at the same equipotent topical doses [1]. This qualitative finding is reinforced by the 2002 follow-up study, which demonstrated that ibupred, administered subcutaneously at equiactive doses, exhibited no systemic glucocorticoid effects (plasma corticosterone suppression, liver and thymus alanine aminotransferase elevation, liver glycogen increase), whereas prednisolone clearly did [2].

Systemic toxicity Glucocorticoid adverse effects Therapeutic index

High-Value Application Scenarios


Topical Drug Discovery with Minimal Systemic Exposure

Indopred is best deployed in preclinical programs that screen for topical anti-inflammatory agents intended for dermatological, ophthalmic, or local joint applications. Its demonstrated superiority over prednisolone in the croton oil ear edema model, combined with the absence of systemic glucocorticoid toxicity at equipotent doses [1], makes it a suitable positive control or lead candidate for evaluating new topical formulations where systemic spillover must be avoided.

Glucocorticoid Receptor Structure–Activity Studies

The quantified IC₅₀ differential (398 nM for Indopred vs. 158 nM for Prednisolone vs. 133 nM for Ibupred) [2] positions Indopred as a critical comparator in receptor binding panels. Researchers studying the impact of the NSAID moiety on glucocorticoid receptor affinity can use Indopred to dissect the contribution of the indomethacin versus ibuprofen ester to receptor interaction kinetics.

Chronic Inflammation Models Requiring Long-Term Dosing

In rodent models of chronic arthritis or inflammatory bowel disease where repeated dosing of conventional prednisolone leads to body weight loss, thymus involution, and adrenal axis suppression, Indopred offers a tool to maintain anti-inflammatory efficacy without these confounding toxicities [1][2]. This enables longer-duration efficacy studies with cleaner endpoint interpretation.

Mutual Prodrug Design and Pharmacokinetic Profiling

Indopred serves as a prototypical mutual prodrug for hypothesis testing around esterase-mediated activation. Researchers studying the kinetics of ester hydrolysis, tissue-specific drug release, and the synergistic pharmacology of glucocorticoid–NSAID combinations can employ Indopred as a well-characterized reference compound with published synthetic methodology and in vivo pharmacological benchmarks [1].

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